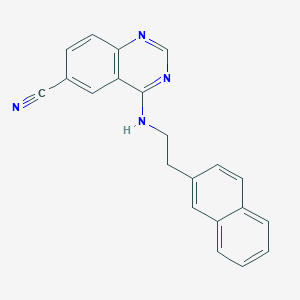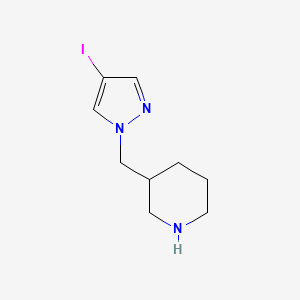
Posaconazole Imidazolidine Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Posaconazole Imidazolidine Impurity is a chemical compound associated with Posaconazole, a triazole antifungal agent. Posaconazole is widely used for the treatment and prevention of invasive fungal infections, particularly in immunocompromised patients . The impurity is a byproduct formed during the synthesis of Posaconazole and can affect the purity and efficacy of the final pharmaceutical product.
Análisis De Reacciones Químicas
Posaconazole Imidazolidine Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Posaconazole Imidazolidine Impurity is primarily studied in the context of pharmaceutical research to understand its formation, characterization, and impact on the efficacy and safety of Posaconazole. Research applications include:
Chemistry: Studying the chemical properties and reactions of the impurity to develop methods for its identification and quantification.
Biology: Investigating the biological effects of the impurity on fungal cells and its potential impact on the antifungal activity of Posaconazole.
Medicine: Ensuring the safety and efficacy of Posaconazole by minimizing the presence of impurities in the final pharmaceutical product.
Industry: Developing and optimizing manufacturing processes to reduce the formation of impurities and improve the overall quality of Posaconazole.
Mecanismo De Acción
The mechanism of action of Posaconazole involves the inhibition of the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi . This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. By binding to the heme cofactor located on the enzyme, Posaconazole disrupts the production of ergosterol, leading to the inhibition of fungal cell growth and replication .
Comparación Con Compuestos Similares
Posaconazole Imidazolidine Impurity can be compared with other impurities and related compounds in the triazole antifungal class. Similar compounds include:
Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different impurity profiles.
Fluconazole: A triazole antifungal agent with a broader spectrum of activity and different pharmacokinetic properties.
Voriconazole: A triazole antifungal agent with enhanced activity against certain fungal species and different impurity profiles.
This compound is unique in its specific formation during the synthesis of Posaconazole and its potential impact on the purity and efficacy of the final product.
Propiedades
Fórmula molecular |
C36H40F2N8O4 |
|---|---|
Peso molecular |
686.7 g/mol |
Nombre IUPAC |
4-[4-[3-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]imidazolidin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C36H40F2N8O4/c1-3-34(25(2)47)46-35(48)45(23-41-46)30-7-5-28(6-8-30)42-14-15-43(24-42)29-9-11-31(12-10-29)49-18-26-17-36(50-19-26,20-44-22-39-21-40-44)32-13-4-27(37)16-33(32)38/h4-13,16,21-23,25-26,34,47H,3,14-15,17-20,24H2,1-2H3/t25-,26+,34-,36-/m0/s1 |
Clave InChI |
GCEOWVCWJMMIAY-YUYQYMTJSA-N |
SMILES isomérico |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES canónico |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)



![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)




![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)

